![molecular formula C12H10ClN3S B1416330 [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine CAS No. 1082924-61-5](/img/structure/B1416330.png)
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine
Overview
Description
“[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine” is a derivative of imidazothiazole . It belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .
Synthesis Analysis
A series of arylidenehydrazide compounds were synthesized from [6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetic acid hydrazide . The newly synthesized compounds were subjected to the National Cancer Institute’s in vitro disease-oriented antitumor screening to be evaluated for antitumor activity .Molecular Structure Analysis
The molecular structure of this compound can be represented by the linear formula C12H7ClN2OS . The 1H-NMR and 13C-NMR data provide more detailed information about the structure .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 192 - 195°C . The molecular weight is 262.72 .Scientific Research Applications
Anticancer Activity
This compound has shown promise as an anticancer agent. Derivatives synthesized from it have been evaluated for antitumor activity and displayed broad-spectrum antiproliferative activity against various cancer cell lines, including ovarian, colon, renal, and leukemia . The compound’s ability to inhibit cancer cell growth makes it a valuable candidate for further cancer research.
Immunomodulatory Effects
Imidazothiazole derivatives, like the one , have been studied for their immunostimulating activities. Levamisole, a related compound, has been used to modulate the immune system through T-cell activation and proliferation, which suggests that [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine could also have potential immunomodulatory effects .
Antiviral Properties
The structural class of imidazothiazoles has been associated with antiviral activities. While specific studies on this compound’s antiviral properties are limited, its structural analogs have shown effectiveness against various viruses, indicating a potential area for further exploration .
Antifungal and Antimicrobial Effects
Thiazole derivatives are known for their antifungal and antimicrobial properties. This compound, due to its thiazole moiety, may hold potential as an antifungal or antimicrobial agent, which could be particularly useful in developing new treatments for resistant strains of bacteria and fungi .
Neuroprotective Applications
Given that thiazole is naturally found in Vitamin B1, which is essential for the normal functioning of the nervous system, there is a possibility that [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine could exhibit neuroprotective properties. This could pave the way for new treatments for neurodegenerative diseases .
Antioxidant Potential
Compounds with a thiazole core have been associated with antioxidant activity. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Therefore, this compound might be researched further for its potential to act as an antioxidant .
Analgesic and Anti-inflammatory Uses
Thiazole derivatives have been reported to possess analgesic and anti-inflammatory activities. This suggests that [6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine could be developed into a drug that helps manage pain and inflammation, which are common symptoms in many medical conditions .
Antitumor and Cytotoxic Activity
Further emphasizing its potential in cancer treatment, some derivatives of this compound have demonstrated cytotoxicity against human tumor cell lines. This indicates that it could be used to develop drugs that specifically target tumor cells without affecting healthy cells .
Safety and Hazards
properties
IUPAC Name |
[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3S/c13-9-3-1-8(2-4-9)11-10(7-14)16-5-6-17-12(16)15-11/h1-6H,7,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUOCZEFTUHYIQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.